molecular formula C13H18ClNO B129277 alpha-Pyrrolidinopropiophenone (hydrochloride) CAS No. 92040-10-3

alpha-Pyrrolidinopropiophenone (hydrochloride)

Cat. No. B129277
CAS RN: 92040-10-3
M. Wt: 239.74 g/mol
InChI Key: VQCZQKJXTMYEQV-UHFFFAOYSA-N
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Description

Alpha-Pyrrolidinopropiophenone (hydrochloride), also known as α-PPP, is a stimulant drug . It affects the central nervous system and is a substituted cathinone found in bath salt blends and imitation “ecstasy” tablets . It possesses stimulant effects and is similar in structure to the synthetic cathinones MDPV and pyrovalerone .


Molecular Structure Analysis

The molecular formula of α-PPP is C13H17NO . It is structurally related to compounds such as MDPV and is one of the successors to the designer drug cathinone analog α-PVP .


Chemical Reactions Analysis

In male Wistar rats, α-PPP is metabolized to a variety of products, including cathinone, the main psychoactive alkaloid of kath (Catha edulis) .


Physical And Chemical Properties Analysis

The hydrochloride salt of α-PPP is a white or off-white odorless crystalline powder . The average mass is 203.280 Da .

Scientific Research Applications

  • Metabolism and Toxicological Analysis Alpha-pyrrolidinopropiophenone (PPP) has been studied for its metabolism and toxicological detection, particularly in the field of forensic toxicology. PPP is extensively metabolized, leading to various metabolites like hydroxylated lactams, cathinone, and norephedrine diastereomers. The detection of these metabolites, especially 2"-oxo-PPP, is crucial for confirming PPP intake (Springer et al., 2003).

  • Analytical Characterization and Detection The analytical properties of alpha-pyrrolidinopropiophenone and its derivatives have been investigated using techniques like LC-QTOF-MS, GC-MS, and NMR. These studies are essential for forensic analysis and identifying these substances in biological samples, thereby aiding in the investigation of intoxication cases (Qian et al., 2017).

  • Pharmacological Studies Some derivatives of alpha-pyrrolidinopropiophenone, such as 4'-ethyl-2-methyl-3-pyrrolidinopropiophenone hydrochloride, have been studied for their pharmacological properties as muscle relaxants. These studies involve assessing their effects on muscle rigidity and reflexes in animal models (Morikawa et al., 1987).

  • Biotechnological Synthesis The biotechnological synthesis of metabolites of designer drugs like alpha-pyrrolidinopropiophenone has been explored. This method, using fission yeast expressing human cytochrome P450 enzymes, offers an alternative to complex chemical syntheses for creating reference standards for toxicological studies (Peters et al., 2009).

  • In Vitro and In Vivo Studies Comprehensive in vitro and in vivo studies have been conducted to understand the metabolism of alpha-pyrrolidinopropiophenone-derived drugs of abuse. These studies contribute significantly to the development of screening approaches and toxicological risk assessments (Manier et al., 2018).

Safety And Hazards

α-PPP is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Recent years have witnessed a rapid increase in the number and prevalence of novel psychoactive substances (NPSs). Among them, pyrovalerone derivatives, including α-PPP, form a subgroup of designer cathinones endowed with highly pronounced psychostimulant effects . These deserve special attention by healthcare specialists. This review focuses on recent members of this group, their in vitro and in vivo mechanisms of action and pharmacological activities, and their main metabolic pathways . The toxic properties of pyrovalerone derivatives are summarized, along with numerous case reports of fatal and non-fatal intoxications . Pyrovalerone derivatives are also associated with a growing number of reports of DUID (driving under the influence of drugs) and multidrug abuse, suggesting that they should be considered as posing a serious threat to public health .

properties

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12;/h2-4,7-8,11H,5-6,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCZQKJXTMYEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347643
Record name 1-Phenyl-2-(1-pyrrolidinyl)-1-propanone hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Pyrrolidinopropiophenone (hydrochloride)

CAS RN

92040-10-3
Record name alpha-Pyrrolidinopropiophenone(hydrochloride)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092040103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-(1-pyrrolidinyl)-1-propanone hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92040-10-3
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .ALPHA.-PYRROLIDINOPROPIOPHENONE(HYDROCHLORIDE)
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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